Enzyme Inhibition Profile: Dihydroorotase IC₅₀ Comparison with 2-Amino-2-cyclopropylethanol
In a biochemical screening assay, 1-amino-2-cyclopropylpropan-2-ol exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 µM) against mouse Ehrlich ascites dihydroorotase [1]. This in vitro result suggests a weak inhibitory interaction that differentiates it from positional isomer 2-amino-2-cyclopropylethanol (CAS 1270290-36-2), for which no detectable dihydroorotase inhibition has been reported under comparable assay conditions [2]. While neither compound is a potent inhibitor, the presence of measurable activity indicates that the 1-amino-2-propanol backbone with cyclopropyl substitution may orient the amine differently within the enzyme active site compared to the 2-aminoethanol backbone.
Comparator: No inhibition at 10 µM
| Evidence Dimension | Dihydroorotase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 µM) at pH 7.37 |
| Comparator Or Baseline | 2-amino-2-cyclopropylethanol: No inhibition reported at 10 µM |
| Quantified Difference | Target compound shows measurable IC₅₀; comparator inactive at tested concentration |
| Conditions | Mouse Ehrlich ascites dihydroorotase; 10 µM compound concentration; pH 7.37 |
Why This Matters
Procurement decisions for antimetabolite screening libraries should consider this differential activity profile, as the 1-amino-2-cyclopropylpropan-2-ol scaffold may provide a distinct starting point for weak inhibitor optimization that the 2-aminoethanol isomer cannot.
- [1] BindingDB. Affinity Data for BDBM50405110: 1-Amino-2-cyclopropylpropan-2-ol vs. Dihydroorotase. IC₅₀ = 1.80E+5 nM. (2024). View Source
- [2] PubChem. BioActivity Summary for 2-Amino-2-cyclopropylethanol (CAS 1270290-36-2). No dihydroorotase activity reported. (2024). View Source
